2-(2-Bromoethyl)piperidine hydrobromide is a chemical compound with the empirical formula CHBrN and a molecular weight of 273.01 g/mol. It appears as a solid substance and is recognized for its unique structural characteristics, which include a piperidine ring substituted with a bromoethyl group. The compound is often represented by the SMILES notation BrCCC1NCCCC1.[H]Br, indicating the presence of both bromine atoms and the piperidine nitrogen in its structure .
The biological activity of 2-(2-Bromoethyl)piperidine hydrobromide is notable for its potential applications in pharmacology. The compound has been studied for its interactions with various biological targets, showing promise in the development of therapeutic agents. Its structural features suggest it may exhibit properties similar to other piperidine derivatives, which are often associated with neuroactive effects .
Synthesis of 2-(2-Bromoethyl)piperidine hydrobromide can be achieved through several methods:
2-(2-Bromoethyl)piperidine hydrobromide finds applications in various fields:
Interaction studies involving 2-(2-Bromoethyl)piperidine hydrobromide have revealed its potential as a substrate for biological transport mechanisms. Notably, it has been assessed for blood-brain barrier permeability, indicating that it can cross this barrier effectively, which is crucial for central nervous system-targeting drugs . Additionally, it does not appear to inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern .
Several compounds share structural similarities with 2-(2-Bromoethyl)piperidine hydrobromide. These include:
| Compound Name | Similarity Index |
|---|---|
| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |
| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |
| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |
| 4-Bromopiperidine hydrobromide | 0.69 |
| 1-Ethyl-1-methylpyrrolidin-1-ium bromide | 0.70 |
Uniqueness: What sets 2-(2-Bromoethyl)piperidine hydrobromide apart from these similar compounds is its specific bromoethyl substitution on the piperidine ring, which influences its reactivity and biological activity profile significantly compared to other piperidine derivatives .